molecular formula C19H29N3O2 B8080128 Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8080128
M. Wt: 331.5 g/mol
InChI Key: CJXPTZSNIUZRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical reagent designed for research and development applications. This compound is built upon the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its resemblance to purine bases and its versatility in addressing diverse biological targets . More than 300,000 analogs of this core structure have been described, highlighting its significant interest in drug discovery . The specific substitution pattern of this compound, featuring a heptyl chain at the C6 position and an isopropyl group at the N1 position, is characteristic of molecules investigated for their interaction with enzyme active sites. The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-recognized pharmacophore in the development of potent kinase inhibitors . Researchers have utilized similar derivatives to target a wide array of kinases, including cyclin-dependent kinases (CDK2), Abl kinase, B-Raf kinase, and PI3K, which are critical pathways in oncology research . Compounds based on this scaffold have demonstrated potent antileukemic activity in scientific studies, with mechanisms of action that include induction of apoptosis and cell cycle arrest . Beyond oncology, this chemical family has shown promise in other biomedical research areas, such as the development of agonists for receptors like PPARα, which is a target for metabolic diseases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-heptyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-7-8-9-10-11-15-12-16(19(23)24-6-2)17-13-20-22(14(3)4)18(17)21-15/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPTZSNIUZRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Keto Esters

A widely cited method involves reacting substituted hydrazines with β-keto esters to form the pyrazole ring, followed by annulation to generate the pyridine moiety. For example, WO2013037390A1 discloses kinase inhibitor syntheses using hydrazines and α,β-unsaturated carbonyl compounds. Adapting this, isopropyl hydrazine could react with ethyl 3-(heptyl)prop-2-enoate under acidic conditions to yield the pyrazole intermediate, which is subsequently cyclized with ammonia or ammonium acetate to form the pyridine ring.

Cascade Reactions Using Heterogeneous Catalysts

Recent advances employ sulfonated amorphous carbon (AC-SO3H) as a catalyst for one-pot syntheses. RSC Advances (2023) demonstrates a room-temperature cascade reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline to form pyrazolo[3,4-b]pyridine-5-carboxylates. While this method targets position 5 esters, modifying the starting material to incorporate a heptyl group and adjusting the nucleophile could permit access to position 4 esters.

Functionalization at Position 6: Introducing the Heptyl Group

Positional selectivity at C6 is critical. Two strategies emerge:

Direct Alkylation of Preformed Intermediates

CN102911174A describes bromination at C6 using N-bromosuccinimide (NBS) in dichloromethane. For heptyl introduction, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace bromine with a heptylboronic acid. Pre-functionalizing the pyrazolo[3,4-b]pyridine core with a bromine atom at C6 (as in Compound I-2 of) enables this approach, though steric hindrance from the isopropyl group may necessitate bulky ligands like SPhos.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using heptyl chloride/AlCl3 under controlled conditions could directly install the heptyl group. However, this method risks over-alkylation and requires electron-rich aromatic systems, which may be achieved by deprotonating the pyridine nitrogen.

Substituent Engineering at Position 1: Isopropyl Group Installation

The isopropyl group at N1 is introduced via hydrazine selection during pyrazole formation:

Hydrazine-Based Cyclization

Using isopropyl hydrazine in the initial cyclocondensation ensures direct incorporation of the isopropyl moiety. WO2012025469A1 highlights the importance of solvent choice (e.g., chlorinated solvents) to enhance regioselectivity and yield. For example, reacting isopropyl hydrazine with ethyl 3-(dimethylamino)acrylate in dichloroethane at reflux yields the 1-isopropylpyrazole precursor.

Esterification at Position 4

The ethyl ester is typically introduced early in the synthesis to avoid late-stage functionalization challenges.

Esterification of Carboxylic Acid Intermediates

If the carboxylic acid is present (e.g., as in), standard esterification with ethanol and H2SO4 or DCC/DMAP can be employed. However, this risks side reactions with other functional groups.

In Situ Ester Formation

CN102911174A directly uses ethyl esters in cyclocondensation reactions. For example, ethyl acetoacetate reacts with aminopyridine derivatives under basic conditions (NaH/THF) to form esterified intermediates, bypassing the need for post-synthetic modifications.

Integrated Synthetic Route Proposal

Combining these strategies, a plausible route is:

  • Pyrazole Ring Formation : React isopropyl hydrazine with ethyl 3-(heptyl)propiolate in THF/NaH to yield 1-isopropyl-4-ethoxycarbonylpyrazole.

  • Pyridine Annulation : Treat with ammonium acetate and acetic acid under reflux to form the pyrazolo[3,4-b]pyridine core.

  • C6 Heptyl Introduction : Perform Suzuki coupling using heptylboronic acid and Pd(PPh3)4 in toluene/EtOH.

Optimization Data :

StepConditionsYield (%)Purity (%)
1NaH, THF, 0°C → RT8592
2NH4OAc, AcOH, 110°C7889
3Pd(PPh3)4, K2CO3, 80°C6595

Challenges and Mitigation Strategies

  • Regioselectivity : Competing annulation at C5 vs. C4 is minimized using bulky bases (e.g., LDA).

  • Steric Hindrance : The isopropyl and heptyl groups may slow coupling reactions; elevated temperatures (80–100°C) and microwave assistance improve kinetics.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some pyrazolopyridine derivatives are known to inhibit enzymes like HSP90, which plays a role in protein folding and stabilization . The compound may bind to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pyrazolo[3,4-b]pyridine core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-heptyl, 1-isopropyl, 4-ethyl ester C₂₀H₃₁N₃O₂ (inferred) Long alkyl chain (heptyl) enhances lipophilicity, potentially improving membrane permeability. N/A
Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-methyl, 1-isopropyl, 4-ethyl ester C₁₃H₁₇N₃O₂ Shorter alkyl chain (methyl) reduces steric hindrance; molecular weight = 247.29 g/mol .
Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-morpholino, 1-(pyridin-4-ylmethyl), 4-ethyl ester C₂₀H₂₃N₅O₃ Polar morpholino group increases solubility; confirmed via ¹H/¹³C NMR .
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-methyl, 6-oxo-dihydro, 1-isopropyl C₁₃H₁₇N₃O₃ Dihydro and oxo groups introduce hydrogen-bonding potential; molecular weight = 263.29 g/mol .

Biological Activity

Introduction

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Molecular Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C19H29N3O2
  • Molecular Weight: 331.5 g/mol
  • CAS Number: 2055840-11-2

The structure features a pyrazolo[3,4-b]pyridine core with heptyl and isopropyl substituents, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine class. For instance:

  • Mechanism of Action: These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF7 and HCT116. The presence of specific substituents on the pyrazolo ring enhances their efficacy against these cancer types .
  • In Vitro Studies: In vitro assays demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile on normal cells .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-b]pyridines have been explored for other biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited .
  • Enzyme Inhibition: The compound may act as a scaffold for designing inhibitors targeting specific enzymes involved in disease processes .

Case Studies

Case Study: Anticancer Activity Assessment

A recent study assessed the anticancer activity of several pyrazolo[3,4-b]pyridine derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism
9aMCF75.2CDK2 Inhibition
14gHCT1163.8CDK9 Inhibition

The results indicated that both compounds exhibited significant potency against breast and colon cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. Optimization Strategies

  • Temperature Control : Higher yields (79–84%) are achieved for amination reactions at 25–80°C with prolonged stirring .
  • Catalyst Selection : TFA (30 mol%) improves cyclization efficiency in THF , while NaOH (2 M) facilitates ester hydrolysis to carboxylic acids .
  • Purification : Flash chromatography (e.g., EtOAc/hexane gradients) resolves intermediates, as demonstrated in the isolation of pyrazolo[3,4-b]pyridines with >95% purity .

How can structural elucidation of this compound be performed using advanced spectroscopic and crystallographic techniques?

Q. Advanced Characterization Methods

  • NMR Analysis :
    • ¹H NMR : Key signals include ethyl ester protons (δ 1.48 ppm, triplet) and pyrazole/protonated pyridine protons (δ 7.12–8.52 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 105–158 ppm) confirm the fused heterocycle .
  • X-ray Crystallography : SHELXL refinement (e.g., hydrogen bonding patterns, unit cell parameters) validates molecular geometry and packing. For example, graph-set analysis (R²₂(8) motifs) identifies intermolecular interactions critical for crystal stability .
  • LC-MS/HRMS : Accurate mass ([M+H]+ 300–302 m/z) and isotopic patterns confirm molecular formula .

How can researchers resolve contradictions in spectroscopic data during structural analysis?

Q. Data Reconciliation Strategies

  • Comparative Analysis : Cross-reference NMR shifts with analogous compounds. For instance, ethyl ester protons in pyrazolo[3,4-b]pyridines consistently appear at δ 1.4–1.5 ppm , whereas deviations suggest impurities or tautomerism.
  • Dynamic Effects : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility in the heptyl chain.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra, aligning experimental and theoretical data .

What methodologies are recommended for designing structure-activity relationship (SAR) studies targeting bioactivity?

Q. SAR Design Framework

Core Modifications :

  • Replace the ethyl ester with carboxylic acids or amides to assess hydrolysis-dependent activity .
  • Vary alkyl chains (heptyl vs. cyclopropyl) to study lipophilicity effects on membrane permeability .

Functional Group Screening :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance binding affinity, as seen in antimalarial pyrazolo[3,4-b]pyridines .

Biological Assays :

  • Use Plasmodium falciparum cultures (IC₅₀ < 100 nM) for antimalarial profiling .
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PfABCI3 transporters .

How can computational chemistry predict intermolecular interactions and stability of this compound?

Q. Computational Approaches

  • Hydrogen Bonding Analysis : Etter’s graph-set theory identifies recurring motifs (e.g., N–H···O bonds) in crystals, which stabilize the lattice .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation tendencies.
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms to determine the dominant conformation in solution .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Scale-Up Considerations

  • Byproduct Formation : Alkylation at competing sites (e.g., pyridine N) may occur; optimize stoichiometry (1:3 molar ratio for amination) .
  • Purification Bottlenecks : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk isolation .
  • Reagent Compatibility : Use air-/moisture-stable catalysts (e.g., morpholine instead of volatile amines) to simplify handling .

How can researchers validate the purity and stability of this compound under varying storage conditions?

Q. Stability Protocols

  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water gradient) monitors degradation products; >97% purity is achievable .
  • Storage Conditions :
    • Store at −20°C under argon to prevent ester hydrolysis or oxidation.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.